Niguldipine hydrochloride Niguldipine hydrochloride L-type Ca2+ channel blocker and α1A-adrenoceptor antagonist; 
Brand Name: Vulcanchem
CAS No.: 113145-69-0
VCID: VC0004318
InChI: InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Molecular Formula: C36H40ClN3O6
Molecular Weight: 646.2 g/mol

Niguldipine hydrochloride

CAS No.: 113145-69-0

Cat. No.: VC0004318

Molecular Formula: C36H40ClN3O6

Molecular Weight: 646.2 g/mol

* For research use only. Not for human or veterinary use.

Niguldipine hydrochloride - 113145-69-0

CAS No. 113145-69-0
Molecular Formula C36H40ClN3O6
Molecular Weight 646.2 g/mol
IUPAC Name 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1
Standard InChI Key MHOSUIMBPQVOEU-WAQYZQTGSA-N
Isomeric SMILES CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
SMILES CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

Niguldipine hydrochloride features a 1,4-dihydropyridine (DHP) core substituted at the 4-position with a 3-nitrophenyl group and esterified at the 3- and 5-positions with methyl and 3-(4,4-diphenylpiperidin-1-yl)propyl groups, respectively . The stereochemistry of the DHP ring is critical; the (S)-enantiomer demonstrates superior binding affinity to α1-adrenoceptors compared to the (R)-form . X-ray crystallography and NMR studies confirm a boat conformation of the DHP ring, which facilitates membrane penetration and target engagement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight646.2 g/mol
Solubility (Ethanol)~10 mg/mL
Solubility (DMSO)~30 mg/mL
Partition Coefficient (LogP)5.2 (predicted)
Melting Point248–250°C (decomposition)

The compound’s poor aqueous solubility necessitates formulation with organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies . Protonation of the piperidine nitrogen at physiological pH enhances water solubility marginally, enabling short-term stability in buffered solutions .

Pharmacological Mechanisms and Target Affinity

α1-Adrenoceptor Antagonism

Niguldipine hydrochloride potently inhibits α1A-adrenoceptors with a KiK_i of 0.16 nM, surpassing prazosin in selectivity . This activity underpins its vasodilatory effects, as α1A receptors mediate vascular smooth muscle contraction. Computational docking reveals that the 3-nitrophenyl group forms a π-cation interaction with Lys185 in the receptor’s binding pocket, while the diphenylpiperidine moiety occupies a hydrophobic cleft .

Calcium Channel Modulation

The compound blocks L-type (IC50=0.4μM\text{IC}_{50} = 0.4 \, \mu\text{M}) and T-type (IC50=0.9μM\text{IC}_{50} = 0.9 \, \mu\text{M}) calcium channels, though with lower potency than nifedipine . Voltage-clamp experiments show use-dependent inhibition of Cav3.2 T-type channels, suggesting preferential binding to inactivated states . This dual-channel activity may explain its unique hemodynamic profile, combining arterial vasodilation with minimal reflex tachycardia.

Table 2: Pharmacological Profile

TargetActivity (IC50/Ki\text{IC}_{50}/K_i)Functional Effect
α1A-Adrenoceptor0.16 nMVasodilation
L-type Ca²⁺ channel0.4 µMReduced cardiac workload
T-type Ca²⁺ channel0.9 µMVascular smooth muscle relaxation
P-glycoprotein (MDR1)1.2 µMMultidrug resistance reversal

Pharmacokinetics and Metabolic Fate

Absorption and Distribution

Oral bioavailability in rats is approximately 35%, limited by first-pass metabolism . Plasma protein binding exceeds 95%, predominantly to albumin and α1-acid glycoprotein . The compound exhibits a volume of distribution (VdV_d) of 8.2 L/kg, indicating extensive tissue penetration, particularly into vascular smooth muscle and the liver .

Metabolism and Excretion

Hepatic cytochrome P450 3A4 (CYP3A4) mediates N-dealkylation of the piperidine moiety, producing inactive metabolites . A high-performance liquid chromatography (HPLC) method with UV detection (238 nm) quantified plasma concentrations down to 1.0 nM, revealing a terminal half-life (t1/2t_{1/2}) of 6.8 hours in rats . Less than 5% of the dose is excreted unchanged in urine .

Therapeutic Applications and Clinical Trials

Oncology: Multidrug Resistance (MDR) Reversal

At micromolar concentrations, niguldipine inhibits P-glycoprotein (P-gp), restoring sensitivity to doxorubicin and vinca alkaloids in MDR cancer cell lines . A phase I trial (n=37) established 2,500 mg/day as the maximal tolerable dose, achieving steady-state serum concentrations of 1.2–1.8 µM . Adverse effects included dizziness (19%), nausea (14%), and asymptomatic hypotension (11%) .

Synthetic Routes and Analytical Methods

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to condense tetrahydrothiophene-3-one-1,1-dioxide with substituted benzaldehydes and ammonium acetate, yielding tricyclic DHP analogs in 82–89% purity . Reaction times are reduced to 5 minutes versus 24 hours under conventional heating .

Quality Control

A validated HPLC method utilizes a C18 column (65:35 acetonitrile–phosphate buffer, pH 7.0) with niguldipine as an internal standard . Retention times of 8.2 minutes (DHP-014) and 11.5 minutes (niguldipine) enable precise quantification in biological matrices .

Recent Research and Future Directions

Tricyclic DHP Derivatives

Structural modifications, such as fusion with dimethylcyclohexane rings, enhance ATP-sensitive potassium (K_ATP) channel opening efficacy . Compound 7 (7,7-dimethyl-9-(2-chlorophenyl)-thienoquinolinone) relaxes rat mesenteric arteries (EC₅₀ = 3.1 µM) with 12-fold selectivity over urinary bladder tissue .

Computational Modeling

Docking studies implicate hydrogen bonding between the DHP ring’s unsubstituted nitrogen and Thr164 of SUR2B, a K_ATP channel subunit . QSAR models highlight the importance of ClogP (optimal range: 4.1–4.9) for blood–brain barrier penetration .

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